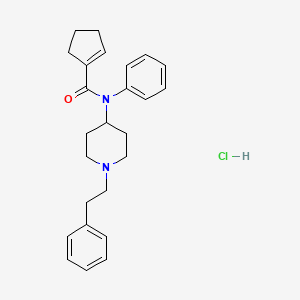

N-(1-phenethylpiperidin-4-yl)-N-phenylcyclopent-1-ene-1-carboxamide,monohydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(1-phenethylpiperidin-4-yl)-N-phenylcyclopent-1-ene-1-carboxamide, monohydrochloride is a synthetic opioid compound. It is structurally related to fentanyl, a potent opioid analgesic. This compound has gained attention due to its high potency and potential for abuse, similar to other fentanyl analogs .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-phenethylpiperidin-4-yl)-N-phenylcyclopent-1-ene-1-carboxamide typically involves the following steps:

Formation of the Piperidine Ring: The initial step involves the synthesis of the piperidine ring, which is achieved through a series of cyclization reactions.

Attachment of the Phenethyl Group: The phenethyl group is then attached to the piperidine ring through a nucleophilic substitution reaction.

Formation of the Cyclopentene Carboxamide: The final step involves the formation of the cyclopentene carboxamide moiety, which is achieved through a condensation reaction with the appropriate carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products .

Análisis De Reacciones Químicas

Types of Reactions

N-(1-phenethylpiperidin-4-yl)-N-phenylcyclopent-1-ene-1-carboxamide undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various metabolites.

Reduction: Reduction reactions can modify the functional groups attached to the piperidine ring.

Substitution: Nucleophilic substitution reactions can occur at the phenethyl group or the piperidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.

Major Products

The major products formed from these reactions include various hydroxylated and dealkylated derivatives. These metabolites are often analyzed in forensic and toxicological studies to understand the compound’s metabolism and potential toxicity .

Aplicaciones Científicas De Investigación

N-(1-phenethylpiperidin-4-yl)-N-phenylcyclopent-1-ene-1-carboxamide has several scientific research applications:

Chemistry: It is used as a reference standard in analytical chemistry for the detection and quantification of fentanyl analogs.

Biology: The compound is studied for its interactions with opioid receptors and its effects on cellular signaling pathways.

Medicine: Research focuses on its potential use as an analgesic and its pharmacokinetics and pharmacodynamics.

Industry: It is used in the development of new synthetic opioids and in the study of drug abuse and addiction.

Mecanismo De Acción

The compound exerts its effects by binding to the mu-opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters, leading to analgesia and euphoria. The molecular targets include the mu-opioid receptor, and the pathways involved are primarily related to G-protein coupled receptor signaling .

Comparación Con Compuestos Similares

Similar Compounds

Fentanyl: A potent opioid analgesic with a similar structure but different functional groups.

Acetylfentanyl: Another fentanyl analog with an acetyl group instead of the cyclopentene carboxamide moiety.

Acryloylfentanyl: A fentanyl analog with an acryloyl group.

Uniqueness

N-(1-phenethylpiperidin-4-yl)-N-phenylcyclopent-1-ene-1-carboxamide is unique due to its specific structural modifications, which confer distinct pharmacological properties. These modifications can affect its potency, duration of action, and metabolic pathways, making it a valuable compound for research and potential therapeutic applications .

Actividad Biológica

N-(1-phenethylpiperidin-4-yl)-N-phenylcyclopent-1-ene-1-carboxamide, monohydrochloride, is a synthetic compound that belongs to the class of piperidine derivatives. It is structurally related to various opioids and has garnered interest due to its potential biological activities, particularly in analgesia and its implications in drug design. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula for N-(1-phenethylpiperidin-4-yl)-N-phenylcyclopent-1-ene-1-carboxamide is C25H30N2O, with a molecular weight of approximately 390.53 g/mol. Its structure features a piperidine ring, which is known to interact with opioid receptors, suggesting potential analgesic properties.

The compound primarily acts as an agonist at the mu-opioid receptors (MOR), delta-opioid receptors (DOR), and kappa-opioid receptors (KOR). These interactions lead to various downstream effects:

- Inhibition of Pain Pathways : By binding to opioid receptors, it inhibits neurotransmitter release through the reduction of calcium ion currents and increases potassium ion conductance.

- G-protein Coupling : The compound activates G-proteins that modulate adenylate cyclase activity, leading to decreased intracellular cAMP levels, which is crucial for pain modulation.

- Analgesic Effects : The binding affinity and efficacy at these receptors suggest that it may produce significant analgesic effects similar to those observed with other opioid agonists.

Biological Activity Overview

The biological activity of N-(1-phenethylpiperidin-4-yl)-N-phenylcyclopent-1-ene-1-carboxamide can be summarized as follows:

| Activity | Description |

|---|---|

| Opioid Receptor Agonism | Strong affinity for mu and delta opioid receptors leading to analgesia |

| Calcium Channel Modulation | Inhibition of N-type and L-type calcium channels contributing to pain relief |

| Potassium Channel Activation | Increases potassium conductance enhancing inhibitory neurotransmission |

Case Studies and Research Findings

Research studies have highlighted the biological activity of this compound and its analogs:

- Analgesic Efficacy : In a study evaluating various fentanyl analogs, compounds structurally similar to N-(1-phenethylpiperidin-4-yl)-N-phenylcyclopent-1-ene demonstrated potent analgesic properties in animal models, supporting its potential use in pain management therapies .

- Toxicological Assessments : Toxicological evaluations indicated that while the compound exhibits significant analgesic properties, it also poses risks associated with opioid use, such as respiratory depression and potential for abuse .

- Comparative Studies : Comparative analyses with other opioids showed that this compound has a similar potency profile but may differ in side effect profiles due to its unique structural features .

Propiedades

Número CAS |

2749298-75-5 |

|---|---|

Fórmula molecular |

C25H31ClN2O |

Peso molecular |

411.0 g/mol |

Nombre IUPAC |

N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]cyclopentene-1-carboxamide;hydrochloride |

InChI |

InChI=1S/C25H30N2O.ClH/c28-25(22-11-7-8-12-22)27(23-13-5-2-6-14-23)24-16-19-26(20-17-24)18-15-21-9-3-1-4-10-21;/h1-6,9-11,13-14,24H,7-8,12,15-20H2;1H |

Clave InChI |

NUCUKGOZHPDIFO-UHFFFAOYSA-N |

SMILES canónico |

C1CC=C(C1)C(=O)N(C2CCN(CC2)CCC3=CC=CC=C3)C4=CC=CC=C4.Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.